![molecular formula C13H17N3O4S2 B6626029 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B6626029.png)
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating parasitic infections. This compound has shown significant promise in the treatment of schistosomiasis, a parasitic disease that affects millions of people worldwide. In
Wirkmechanismus
The mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, but it is thought to involve the disruption of the parasite's nervous system. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is believed to bind to a specific type of calcium channel in the parasite's nervous system, causing paralysis and death of the parasite.
Biochemical and Physiological Effects
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the size of the parasite's reproductive organs, leading to a reduction in the number of eggs produced by the parasite. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has also been shown to reduce the levels of certain enzymes in the parasite, which are important for its survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, with a large body of research available on its pharmacology and mechanism of action. However, there are also some limitations to its use in lab experiments. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is highly specific to schistosomiasis, and may not be effective against other parasitic infections. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide. One area of research is the development of new formulations of the compound, which may improve its efficacy and reduce its side effects. Another area of research is the development of new drugs that target other parasitic infections, using 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide as a model. Finally, there is a need for further research on the mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, which may lead to the development of new drugs with similar modes of action.
Synthesemethoden
The synthesis method of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide with a suitable reagent. The most commonly used reagent is thionyl chloride, which converts the compound into its corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with a suitable amine, such as dimethylamine, to produce 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is caused by a parasitic worm that infects humans and animals, and is prevalent in many parts of the world, particularly in sub-Saharan Africa. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to be highly effective in treating this disease, with a cure rate of up to 90%.
Eigenschaften
IUPAC Name |
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-15(2)22(19,20)13-6-4-3-5-12(13)21(17,18)10-9-16-8-7-14-11-16/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCTFOEBCBGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)CCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.